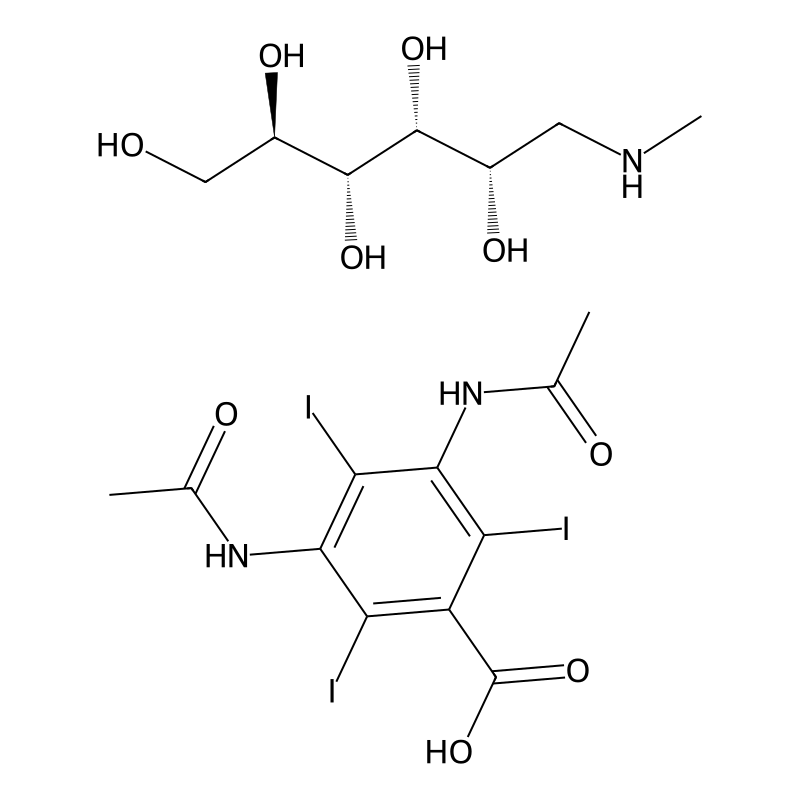

DIATRIZOATE MEGLUMINE

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diatrizoate meglumine is an ionic, high-osmolar radiocontrast agent and density gradient medium characterized by its triiodinated benzene ring and meglumine (N-methylglucamine) counterion. In industrial and clinical procurement, it is primarily valued for its exceptionally high aqueous solubility, which permits the formulation of highly concentrated solutions (e.g., 60% to 76% w/v) necessary for dense radiopacity and precise specific gravity control [1]. Unlike non-ionic contrast agents, diatrizoate meglumine dissociates in solution, generating a hyperosmolar environment that is advantageous for specific applications, such as enteral fluid shifts in gastrointestinal imaging and the osmotic dehydration of erythrocytes in mononuclear cell separation [2]. Buyers must carefully evaluate its distinct viscosity, osmolality, and electrophysiological profile, as these parameters dictate its suitability for specific administration routes and gradient formulations.

Research Fit

Generic substitution of diatrizoate meglumine with its sodium salt counterpart or non-ionic alternatives fundamentally alters the material's rheological, toxicological, and electrophysiological behavior. While sodium diatrizoate offers lower viscosity at equivalent iodine concentrations, pure meglumine salts are generally selected for peripheral angiography and urography due to better endothelial tolerability [1]. However, in coronary applications, substituting a sodium-blended formulation with pure diatrizoate meglumine is strictly contraindicated, as the absence of sodium ions drastically increases the risk of ventricular fibrillation [2]. Furthermore, in cell separation workflows, replacing the meglumine/sodium diatrizoate matrix with colloidal silica (Percoll) changes the osmotic pressure dynamics, directly impacting erythrocyte aggregation and altering final cell recovery yields [3].

Substitution Risk

References

- [1] HYPAQUE™ Meglumine (Diatrizoate Meglumine Injection, USP) 60% Prescribing Information. DailyMed, U.S. National Library of Medicine.

- [2] Bååth L, Almén T. Reducing the Risk of Ventricular Fibrillation by Adding Sodium to Ionic and Non-Ionic Contrast Media. Acta Radiol. 1989;30(2):207-12.

- [3] Pertoft H, et al. Efficient separation of human T lymphocytes from venous blood using PVP-coated colloidal silica particles (percoll). J Immunol Methods. 1980.

Aqueous Solubility for High-Density Formulations

The meglumine salt formation is required for achieving the extreme aqueous solubility necessary for commercial contrast media. While diatrizoic acid (the free acid) is practically insoluble in water, diatrizoate meglumine readily dissolves to form highly concentrated solutions, such as the standard 60% w/v (600 mg/mL) formulation used in clinical imaging [1]. This massive increase in solubility is what physically enables the delivery of 282 mg of organically bound iodine per mL in a stable, aqueous phase.

| Evidence Dimension | Maximum aqueous solubility and formulation density |

| Target Compound Data | Forms stable 60% w/v (600 mg/mL) aqueous solutions |

| Comparator Or Baseline | Diatrizoic free acid (< 1 mg/mL solubility) |

| Quantified Difference | >600-fold increase in functional aqueous solubility |

| Conditions | Aqueous solution at physiologic pH |

Procurement of the meglumine salt is mandatory for manufacturing high-density liquid formulations, as the free acid cannot achieve the requisite iodine concentrations for radiopacity.

Electrophysiological Safety and Sodium Blending Requirements

For coronary applications, the ionic composition of the contrast medium is a critical safety parameter. In isolated heart perfusion models, pure meglumine diatrizoate (without sodium) caused a 91% frequency of ventricular fibrillation. However, supplementing the meglumine diatrizoate with 77 to 154 mmol Na+/L reduced the fibrillation frequency to just 3% to 6% [1]. This quantitative risk profile dictates that pure meglumine formulations must be restricted to peripheral or enteral use, while coronary formulations must be procured as specific meglumine/sodium blends.

| Evidence Dimension | Frequency of ventricular fibrillation |

| Target Compound Data | 91% fibrillation frequency (pure meglumine diatrizoate) |

| Comparator Or Baseline | 3-6% fibrillation frequency (meglumine diatrizoate + sodium) |

| Quantified Difference | 85-88% absolute risk reduction with sodium supplementation |

| Conditions | Coronary perfusion in isolated rabbit hearts (140 mg I/mL) |

Guides the critical procurement decision between purchasing pure diatrizoate meglumine versus a pre-mixed meglumine/sodium diatrizoate blend based on the target anatomical application.

Rheological Behavior and Temperature-Dependent Viscosity

Meglumine salts inherently exhibit higher viscosity than their sodium counterparts, which impacts injection dynamics and fluid handling. A 60% w/v solution of diatrizoate meglumine has a dynamic viscosity of 6.17 cP at 25°C. Warming the solution to physiological temperature (37°C) reduces the viscosity to 4.12 cP [1]. This reduction in viscosity is a critical processability metric, necessitating pre-warming protocols to reduce shear stress and injection resistance during rapid intravascular administration.

| Evidence Dimension | Dynamic viscosity |

| Target Compound Data | 4.12 cP at 37°C |

| Comparator Or Baseline | 6.17 cP at 25°C |

| Quantified Difference | 33.2% reduction in viscosity upon warming |

| Conditions | 60% w/v aqueous solution (Hypaque Meglumine) |

Forces facility managers and formulation engineers to implement temperature-controlled storage and pre-warming workflows to ensure optimal processability and patient safety.

Osmolality-Driven Enteral Fluid Shifts

Diatrizoate meglumine is a high-osmolar contrast medium (HOCM). A 60% solution exhibits an osmolality of approximately 1415 mOsm/kg, which is nearly five times the osmolality of human plasma (~290 mOsm/kg) [1]. When administered enterally, this extreme hypertonicity creates an osmotic gradient that draws fluid into the bowel lumen. While this causes a mild laxative effect, it is advantageous for rapid gastrointestinal transit and opacification, making it a standard choice over barium sulfate in cases of suspected bowel perforation.

| Evidence Dimension | Solution osmolality |

| Target Compound Data | 1415 mOsm/kg (60% w/v solution) |

| Comparator Or Baseline | ~290 mOsm/kg (physiological plasma baseline) |

| Quantified Difference | ~4.8-fold higher osmolality than plasma |

| Conditions | Aqueous solution at physiological pH |

Validates the procurement of this specific compound for gastrointestinal applications where rapid, osmotically-driven bowel transit and water-soluble safety are required.

Osmotic Dehydration in Density Gradient Cell Separation

In mononuclear cell isolation, the choice of gradient medium directly impacts cell recovery. Diatrizoate meglumine is blended with Ficoll to create a precise 1.077 g/mL density gradient. While colloidal silica (Percoll) gradients can yield up to 75% T-cell recovery compared to 46% for diatrizoate/Ficoll gradients, the diatrizoate meglumine matrix is valued for its high osmolality [1]. This hypertonicity slightly dehydrates erythrocytes, increasing their specific gravity and forcing rapid aggregation and sedimentation away from the mononuclear layer.

| Evidence Dimension | T-cell recovery yield |

| Target Compound Data | 46% recovery (Diatrizoate/Ficoll gradient) |

| Comparator Or Baseline | 75% recovery (Percoll silica gradient) |

| Quantified Difference | 29% lower absolute yield, but provides effective one-step erythrocyte clearance |

| Conditions | Centrifugation of human venous blood at 37°C |

Explains why buyers prioritize diatrizoate meglumine for high-throughput, one-step PBMC isolation workflows despite lower absolute yields compared to silica-based alternatives.

Formulation of Enteral Gastrointestinal Contrast Media

Due to its extreme hyperosmolality (1415 mOsm/kg) and high aqueous solubility, diatrizoate meglumine is a highly effective active pharmaceutical ingredient (API) for oral and rectal contrast media. It is specifically procured for workflows where barium sulfate is contraindicated, such as suspected bowel perforations, because its water-soluble nature prevents granuloma formation while its osmotic effect accelerates bowel transit [1].

Manufacturing of Mononuclear Cell Separation Gradients

In biotechnology and immunology, diatrizoate meglumine is a critical raw material for formulating density gradient media (e.g., Ficoll-Paque analogs). Its specific combination of high density and hypertonicity is leveraged to dehydrate and aggregate erythrocytes, enabling the rapid, one-step centrifugal isolation of peripheral blood mononuclear cells (PBMCs) at the 1.077 g/mL interface [2].

Peripheral Angiography and Urography Solutions

For non-coronary intravascular imaging, pure diatrizoate meglumine is often selected over sodium diatrizoate due to its better tolerability profile in peripheral vessels. Buyers must factor in its higher viscosity (6.17 cP at 25°C), which requires the implementation of pre-warming equipment (to 37°C) in the clinical workflow to ensure smooth administration [3].

Application Fit Matrix

References

- [1] MD-Gastroview (Diatrizoate Meglumine and Diatrizoate Sodium Solution) Prescribing Information. Guerbet LLC.

- [2] Pertoft H, et al. Efficient separation of human T lymphocytes from venous blood using PVP-coated colloidal silica particles (percoll). J Immunol Methods. 1980.

- [3] HYPAQUE™ Meglumine (Diatrizoate Meglumine Injection, USP) 60% Prescribing Information. DailyMed, U.S. National Library of Medicine.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types